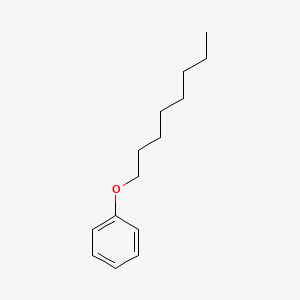n-Octyl Phenyl Ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cell Biology and Biochemistry:
- Membrane Extraction: Octyl phenyl ether, due to its amphiphilic nature (having both water-loving and water-resistant properties), helps in extracting proteins and lipids from cell membranes. This allows researchers to study the composition and function of these cellular components .
- Protein Solubilization: It aids in solubilizing (dissolving) hydrophobic (water-fearing) proteins, enabling their purification and analysis in various biochemical assays .
Analytical Chemistry:
- Chromatography: Octyl phenyl ether finds use as a mobile phase component in thin-layer chromatography (TLC) for separating various compounds, including heavy metal cations .
- Micellar Mobilization: It can be employed for micellar mobilization, a technique used to extract and separate hydrophobic analytes from complex matrices .
Material Science:
- Surfactant-Supported Materials: Octyl phenyl ether can be used to create novel materials with specific properties. For instance, it can be incorporated into cation exchangers for improved selectivity and adsorption capacity in ion exchange processes .
- Surface Modification: Its ability to interact with both hydrophilic and hydrophobic moieties makes it suitable for modifying the surface properties of materials, influencing their wettability, adhesion, and other functionalities .
n-Octyl Phenyl Ether is an organic compound with the molecular formula C₁₄H₂₂O and a molecular weight of approximately 206.33 g/mol. It is a colorless to light yellow viscous liquid at room temperature, known for its hydrophobic properties due to the long octyl chain and the phenyl group. This compound is often utilized as a nonionic surfactant in various industrial applications, including detergents and emulsifiers, owing to its ability to reduce surface tension in aqueous solutions.
The primary reaction involving n-Octyl Phenyl Ether is the cleavage of the ether bond, typically through acidic conditions. In this process, strong acids such as hydrobromic acid can protonate the ether oxygen, leading to the formation of a stable carbocation. The cleavage can proceed via either an or mechanism depending on the steric hindrance of the alkyl groups attached to the ether. For instance, if n-Octyl Phenyl Ether undergoes acidic cleavage, the resulting products would include octanol and phenol .
n-Octyl Phenyl Ether exhibits varying degrees of biological activity. It has been shown to possess mild irritant properties upon skin contact and can cause irritation to eyes upon exposure. Toxicity studies indicate an oral LD50 value of approximately 1800 mg/kg in rats, suggesting it has a moderate toxicity profile . Additionally, it has been evaluated for its potential endocrine-disrupting effects, although specific data on its long-term biological impact remains limited.
n-Octyl Phenyl Ether can be synthesized through several methods:
- Direct Etherification: This involves reacting octanol with phenol in the presence of an acid catalyst, which facilitates the formation of the ether bond.
- Alkylation Reactions: The compound can also be synthesized by alkylating phenol with n-octyl bromide or other alkyl halides under basic conditions.
- Polymerization Techniques: In some cases, it may be produced through polymerization processes involving phenolic compounds and ethylene oxide derivatives .
n-Octyl Phenyl Ether finds extensive use in various fields:
- Surfactants: It serves as a nonionic surfactant in detergents and cleaning products.
- Emulsifiers: Used in formulations requiring emulsification of oils and water.
- Industrial Processes: Acts as a wetting agent in coatings and paints.
- Biopharmaceuticals: Employed in virus inactivation processes during vaccine production .
Studies on n-Octyl Phenyl Ether interactions often focus on its role as a surfactant and emulsifier. Its ability to interact with lipid membranes makes it valuable in biopharmaceutical applications where it aids in solubilizing membrane proteins and enhancing drug delivery systems. Additionally, research indicates that it can modify cellular membranes, affecting permeability and influencing biochemical pathways .
n-Octyl Phenyl Ether belongs to a class of compounds known as alkyl phenyl ethers. Below is a comparison with similar compounds:
n-Octyl Phenyl Ether is unique due to its specific balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surfactant capabilities without excessive foaming or emulsification.








